ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride
CAS No.: 2866308-47-4
Cat. No.: VC12004852
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866308-47-4 |
|---|---|
| Molecular Formula | C8H12ClN3O2 |
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | ethyl 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-10-5-3-9-4-6(5)11-7;/h9H,2-4H2,1H3,(H,10,11);1H |
| Standard InChI Key | FUTKYGZIHFKXSP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC2=C(N1)CNC2.Cl |
| Canonical SMILES | CCOC(=O)C1=NC2=C(N1)CNC2.Cl |
Introduction
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride is a heterocyclic compound featuring a unique bicyclic structure that combines a pyrrole ring with an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in developing therapeutic agents. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological studies and therapeutic applications.
Synthesis Methods
The synthesis of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride typically involves multi-step organic synthesis techniques. These methods often start with ethyl esters and various amines or aldehydes under controlled reaction conditions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Chemical Reactivity
This compound can undergo various chemical reactions typical of carboxylates and imidazoles. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties. The reactivity is influenced by the functional groups present in the molecule, allowing for modifications that can tailor its biological interactions.
Biological Activities and Applications
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride has been studied for its potential as an inhibitor of specific protein kinases and other enzymes involved in cellular signaling pathways. Its unique structure allows it to interact effectively with biological targets, potentially leading to therapeutic applications in cancer treatment and other diseases linked to dysregulated kinase activity.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate | Pyrazole core | Exhibits different biological activity profiles due to its pyrazole core. |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | Methyl group on imidazole | Contains a methyl group that alters its pharmacokinetics compared to ethyl pyrroloimidazoles. |
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde | Aldehyde functional group | Features an aldehyde functional group that may enhance reactivity in certain conditions. |
These compounds highlight the structural diversity within the pyrrole and imidazole classes while underscoring the unique characteristics of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride that may confer specific therapeutic advantages.
Research Findings and Future Directions
Research indicates that ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride exhibits significant biological activities, making it a promising candidate for further medicinal chemistry studies. Future research should focus on optimizing its pharmacological properties and exploring its potential therapeutic applications in various diseases.
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